Cytotoxic Profile Against Human Cancer Cell Lines: A Direct Comparison with Co-Isolated Lupanes
In a head-to-head study, (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol (compound 3) demonstrated broad cytotoxic activity against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines with GI50 values of 12.7 ± 3.7, 17.9 ± 1.1, and 17.9 ± 0.5 μM, respectively. Its activity was notably distinct from the more potent apoptosis-inducers glochidonol (5, GI50: 9.0, 4.9, 9.8 μM) and glochidiol (6, GI50: 6.63, 7.5, 9.7 μM), and the markedly less active epilupeol (2, GI50: 75.6, 86.1, 80.9 μM) [1]. This places it in a unique middle-potency, non-apoptotic functional class among lupane triterpenes.
| Evidence Dimension | Cytotoxicity (GI50) against human tumor cell lines |
|---|---|
| Target Compound Data | MCF-7: 12.7 ± 3.7 μM; NCI-H460: 17.9 ± 1.1 μM; SF-268: 17.9 ± 0.5 μM |
| Comparator Or Baseline | Glochidonol (5): MCF-7 9.0, NCI-H460 4.9, SF-268 9.8 μM; Glochidiol (6): MCF-7 6.63, NCI-H460 7.5, SF-268 9.7 μM; Epilupeol (2): MCF-7 75.6, NCI-H460 86.1, SF-268 80.9 μM |
| Quantified Difference | Target compound is 1.4-3.7 fold less potent than glochidonol/glochidiol, but 4.3-4.8 fold more potent than epilupeol across all lines. |
| Conditions | In vitro Sulforhodamine B (SRB) assay after 48h continuous exposure; human tumor cell lines MCF-7, NCI-H460, SF-268. |
Why This Matters
This distinct potency window, compared directly to co-isolated and commercially available analogs, defines its selection value for structure-activity relationship (SAR) studies seeking non-apoptotic cytotoxicity.
- [1] Puapairoj, P., Naengchomnong, W., Kijjoa, A., Pinto, M. M., Pedro, M., Nascimento, M. S. J., ... & Herz, W. (2005). Cytotoxic Activity of Lupane-Type Triterpenes from Glochidion sphaerogynum and Glochidion eriocarpum Two of which Induce Apoptosis. Planta Medica, 71(3), 208-213. View Source
